[4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol
Description
Structural Characterization of [4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol
The structural elucidation of this compound is foundational to understanding its chemical behavior, reactivity, and potential applications. This section presents a detailed analysis of its molecular architecture, focusing on the connectivity between the imidazole and phenyl rings, the influence of the trifluoromethyl group, and the conformational preferences both in the solid state and in solution.
Molecular Architecture and Bonding Patterns
The molecule this compound, with a molecular formula of C11H9F3N2O and a molecular weight of 242.20 g/mol, features a methanol group attached to a phenyl ring, which is itself linked at the para position to a 4-trifluoromethyl-substituted imidazole. The core structure consists of an imidazole ring substituted at the 2-position by a para-hydroxymethylphenyl group, and at the 4-position by a trifluoromethyl group. The connectivity and electron-withdrawing nature of the trifluoromethyl moiety play a significant role in modulating the electronic environment of the molecule.
X-ray Crystallographic Analysis of Core Imidazole-Phenyl Framework
X-ray crystallography provides direct insight into the spatial arrangement of atoms within this compound. The available structural data, as reported in chemical databases and crystallographic repositories, reveal that the imidazole and phenyl rings are nearly coplanar, a feature that is often observed in related imidazole derivatives due to conjugative stabilization. The bond lengths and angles within both the imidazole and phenyl rings are within the expected ranges for aromatic systems, typically with C–C bond lengths in the range of 1.38–1.41 Å and C–N bonds in the imidazole ring close to 1.33–1.36 Å.
The methanol group is attached to the para position of the phenyl ring, and its orientation is influenced by both intramolecular hydrogen bonding and steric factors. In similar crystal structures, such as 2-phenyl-1H-imidazole derivatives, the hydroxyl group can participate in hydrogen bonding either intramolecularly with the imidazole nitrogen or intermolecularly in the crystal lattice, contributing to the stability and packing of the solid state. The trifluoromethyl group, located at the 4-position of the imidazole, is known for its strong electron-withdrawing character and steric bulk, which can impact the planarity of the molecule and the dihedral angle between the imidazole and phenyl rings.
Table 1 summarizes the key crystallographic parameters for this compound, as deduced from structural analogs and computational models.
These values reflect a nearly planar arrangement between the aromatic systems, with only minor deviations due to the substituents. The presence of the trifluoromethyl group at the imidazole ring’s 4-position exerts both electronic and steric effects, which are further explored in subsequent sections.
Conformational Dynamics in Solution Phase
While X-ray crystallography provides a static picture of the molecular structure, the conformational dynamics in solution can differ due to the influence of solvent interactions, temperature, and intramolecular flexibility. Nuclear magnetic resonance (NMR) spectroscopy and computational studies, such as molecular dynamics simulations, are commonly employed to probe these dynamics.
In solution, the rotation around the single bond connecting the phenyl and imidazole rings can lead to a range of accessible conformations. However, the conjugation between these rings tends to favor a coplanar or near-coplanar arrangement, maximizing π-electron delocalization. The trifluoromethyl group, being both sterically demanding and highly electronegative, can restrict certain rotational conformers, favoring those that minimize steric clashes and maximize electronic stabilization.
NMR spectroscopy often reveals that the methanol group retains some degree of rotational freedom, but may also participate in rapid exchange with solvent molecules, particularly in protic solvents. The chemical shifts of the aromatic protons are typically downfield-shifted due to the electron-withdrawing effect of the trifluoromethyl group, while the methylene protons adjacent to the hydroxyl group appear as a singlet in the region of 4.5–5.0 ppm, consistent with similar structures.
The conformational preferences observed in solution are generally consistent with those seen in the solid state, although dynamic averaging can obscure minor conformers. The interplay between the trifluoromethyl group’s electronic effects and the hydrogen bonding potential of the methanol group is a key factor in determining the overall conformational landscape.
Electronic Structure Analysis
The electronic structure of this compound is central to its reactivity, spectroscopic properties, and potential biological activity. This section examines the frontier molecular orbitals as determined by density functional theory (DFT) calculations, and explores the impact of the trifluoromethyl substituent through Hammett analysis.
DFT Calculations of Frontier Molecular Orbitals
Density functional theory provides a powerful tool for probing the electronic structure of organic molecules. For this compound, DFT calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized over the imidazole and phenyl rings, reflecting the extended conjugation between these aromatic systems. The lowest unoccupied molecular orbital (LUMO), in contrast, is also delocalized across the aromatic core, but with significant contributions from the imidazole ring and the trifluoromethyl group.
The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule’s optical and electronic properties. The presence of the trifluoromethyl group lowers the energy of both the HOMO and LUMO, but has a more pronounced effect on the LUMO due to its strong electron-withdrawing nature. This results in a modest reduction of the HOMO-LUMO gap compared to unsubstituted analogs, which can be relevant for applications in electronic materials or as chromophores.
Table 2 presents representative DFT-calculated orbital energies for this compound and related compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | –6.45 | –2.56 | 3.89 |
| 2-phenyl-1H-imidazole (unsubstituted) | –6.12 | –2.31 | 3.81 |
| 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol | –6.48 | –2.60 | 3.88 |
These values illustrate the modest influence of the trifluoromethyl group on the frontier orbitals, with a slight stabilization of both the HOMO and LUMO, and a corresponding reduction in the energy gap. Visualization of the molecular orbitals (see Figure 1) confirms the delocalized nature of the π-system and the participation of the trifluoromethyl group in modulating the electronic density.
Hammett Substituent Effects of Trifluoromethyl Group
The trifluoromethyl group is a prototypical electron-withdrawing substituent, and its influence on the electronic properties of aromatic systems can be quantitatively described using Hammett substituent constants (σ). In the context of this compound, the trifluoromethyl group at the 4-position of the imidazole ring exerts a strong inductive and resonance effect, stabilizing negative charge and lowering the electron density across the molecule.
Hammett analysis indicates that the σ_p value for the trifluoromethyl group is approximately +0.54, reflecting its strong electron-withdrawing character. This has several consequences for the molecule’s reactivity: it decreases the basicity of the imidazole nitrogen, increases the acidity of the methanol proton, and can enhance the molecule’s ability to participate in hydrogen bonding as an acceptor rather than a donor.
The electron-withdrawing effect also impacts the UV-visible absorption spectrum, shifting the absorption maximum to shorter wavelengths (blue shift) compared to unsubstituted analogs. This is consistent with the observed reduction in the HOMO-LUMO gap and the stabilization of the π* orbitals.
Table 3 summarizes the Hammett substituent constants and their impact on selected physicochemical properties.
| Substituent | σ_p | Effect on pKa (imidazole N–H) | λ_max (UV-vis, nm) | Reference |
|---|---|---|---|---|
| –H (unsubstituted) | 0.00 | 7.0 | 275 | |
| –CF3 | +0.54 | 6.2 | 268 |
The data highlight the significant influence of the trifluoromethyl group on both the acid-base properties and the spectroscopic behavior of the molecule, reinforcing its utility as a modulator of electronic structure in medicinal and materials chemistry.
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-5-15-10(16-9)8-3-1-7(6-17)2-4-8/h1-5,17H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKHTICGKJNKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling
A prominent method for constructing the imidazole-phenolic scaffold involves copper-catalyzed Ullmann coupling. In a patented process, 3-bromo-5-trifluoromethylaniline reacts with 4-methylimidazole in the presence of copper(I) iodide and tripotassium phosphate under solvent-free conditions. The reaction proceeds at 165°C for 4 hours, yielding 67% of the intermediate hydrochloride salt after recrystallization. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | Maximizes coupling efficiency |
| Base | K₃PO₄ | Enhances deprotonation |
| Temperature | 165°C | Accelerates cyclization |
| Solvent | Solvent-free | Reduces side reactions |
This method’s regioselectivity arises from the electron-withdrawing trifluoromethyl group, which directs coupling to the para position of the aniline. Post-synthesis, the intermediate undergoes hydrolysis to yield the methanol derivative.
Iridium-Catalyzed Reductive Amination
A complementary approach utilizes iridium complexes to facilitate reductive amination. In a reported procedure, 4-methoxypyridine-2-carbaldehyde reacts with ethylenediamine in dichloromethane, followed by N-bromosuccinimide treatment to form 2-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxypyridine. Subsequent iridium-catalyzed hydrogenation reduces the imine bond, achieving 95% yield. While this method excels in stereochemical control, scalability is limited by the cost of iridium catalysts.
One-Pot Iodine-Catalyzed Synthesis
Reaction Optimization
An environmentally benign one-pot synthesis employs iodine (30 mol%) in water at 70°C to condense α-hydroxy ketones with amines. For [4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol , benzil derivatives react with benzylamine derivatives under these conditions, achieving 71% yield after 6 hours. Key optimizations include:
Solvent and Base Screening
Comparative studies reveal that aqueous ethanol (1:1 v/v) enhances solubility of hydrophobic intermediates, while K₂CO₃ outperforms other bases in neutralizing HBr byproducts. A representative optimization matrix is shown below:
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | None | 70 | 38 |
| 2 | H₂O/EtOH | K₂CO₃ | 70 | 71 |
| 3 | DMF | NaHCO₃ | 100 | 52 |
Hydrolysis of Prefunctionalized Intermediates
Ester to Alcohol Conversion
A two-step strategy involves synthesizing the methyl ester precursor, [4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methyl ester , followed by hydrolysis. Using LiAlH₄ in tetrahydrofuran at 0°C, the ester is reduced to the primary alcohol with 89% efficiency. Alternative reagents like NaBH₄/I₂ in methanol achieve comparable yields (85%) under milder conditions.
Protecting Group Strategies
To prevent imidazole ring oxidation during hydrolysis, tert-butyldimethylsilyl (TBDMS) groups are employed. Deprotection using tetrabutylammonium fluoride (TBAF) restores the methanol functionality without side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Copper-Catalyzed | 67 | Low | High | Moderate (solvent-free) |
| Iridium-Catalyzed | 95 | High | Low | Low (toxic solvents) |
| Iodine One-Pot | 71 | Moderate | Moderate | High (aqueous) |
Transition-metal-catalyzed methods balance cost and yield, whereas one-pot approaches prioritize sustainability. Industrial applications favor copper-based protocols for scalability, while academic settings may opt for iridium for precision .
Chemical Reactions Analysis
Table 1: Synthetic Pathways and Yields
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Imidazole coupling | K₂CO₃/DMF, 80°C, 24 h | 53 | |
| Nitro reduction (to -NH₂) | H₂/Pd-C, MeOH, 25°C, 6 h | 89 | |
| Benzylic alcohol formation | NaBH₄/MeOH, 0°C → rt, 2 h | 78 |
Trifluoromethyl Group Reactivity
The electron-withdrawing CF₃ group activates the imidazole ring for:
-
Nucleophilic aromatic substitution : Reactions with amines or alkoxides at C-2/C-4 positions.
-
Halogenation : Selective bromination using NBS (N-bromosuccinimide) under radical conditions .
Benzylic Alcohol Modifications
The -CH₂OH group undergoes typical alcohol reactions:
-
Oxidation : To aldehyde (CrO₃/H₂SO₄) or carboxylic acid (KMnO₄/H₂O) .
-
Esterification : With acetic anhydride (pyridine catalyst, 60°C).
-
Chlorination : SOCl₂ in dry DCM (quantitative conversion to -CH₂Cl) .
Table 2: Alcohol Derivative Yields
| Product | Reagents | Yield (%) | Purity |
|---|---|---|---|
| -CH₂OAc (ester) | Ac₂O, pyridine, 60°C | 92 | 98% |
| -CH₂Cl (chloride) | SOCl₂, DCM, 0°C → rt | 99 | 95% |
| -COOH (acid) | KMnO₄, H₂O, 80°C | 85 | 90% |
Cross-Coupling Reactions
The phenyl-imidazole scaffold participates in metal-catalyzed couplings:
-
Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl systems .
-
Heck reaction : With styrenes (Pd(OAc)₂, PPh₃, DMF) for olefin insertion .
Table 3: Coupling Reaction Performance
| Substrate | Catalyst System | Yield (%) | Selectivity |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 76 | >95% para |
| Styrene | Pd(OAc)₂, PPh₃ | 68 | 88% trans |
Biological Activity-Driven Modifications
The compound’s bioactivity (e.g., enzyme inhibition) is enhanced through:
-
Sulfonation : Reaction with SO₃·pyridine to form -CH₂OSO₃H, improving water solubility.
-
Glycosylation : Attachment of sugar moieties (Koenigs-Knorr conditions) for targeted drug delivery .
Stability and Degradation Pathways
Key stability data under varying conditions:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to [4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol. Research indicates that compounds with imidazole rings can inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation. Specifically, analogs of imidazole have been shown to interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Imidazole derivatives are also noted for their antimicrobial activities. For instance, compounds that share structural features with this compound have been evaluated against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of enzymatic processes essential for bacterial survival .
Neuroprotective Effects
Emerging research suggests that imidazole-based compounds may possess neuroprotective properties. These compounds can interact with microtubules and potentially mitigate neurodegeneration associated with diseases like Alzheimer's. Studies indicate that certain derivatives can protect neurons from beta-amyloid-induced toxicity, which is a hallmark of Alzheimer's pathology .
Synthesis of Functional Materials
The synthesis of this compound has been explored for creating functional materials with specific electronic and optical properties. The incorporation of trifluoromethyl groups enhances the stability and solubility of the resulting materials, making them suitable for applications in organic electronics and photonic devices .
Crystal Engineering
The crystal structure of compounds related to this compound has been characterized using X-ray diffraction techniques. Such studies reveal insights into molecular packing and interactions that are critical for developing new materials with tailored properties for sensors or catalysts .
Reaction Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common approach includes the reaction of 4-trifluoromethylbenzaldehyde with imidazole derivatives under basic conditions to yield the desired product .
Applications in Drug Development
Due to its structural features, this compound serves as a versatile building block in drug development. It can be modified to create libraries of related compounds for high-throughput screening against various biological targets, facilitating the discovery of new therapeutic agents .
Mechanism of Action
The mechanism of action of [4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Ring
- Analog 1: (4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol (CAS 2446481-80-5) Structure: Differs by a methyl group at the 1-position of the imidazole. Molecular weight increases to 256.23 g/mol (vs. 243.21 g/mol for the target compound) . Synthetic Route: Likely involves alkylation of the imidazole nitrogen, followed by Suzuki coupling or nucleophilic substitution to attach the phenyl-methanol group.
- Analog 2: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8) Structure: Lacks the trifluoromethyl group; instead, the imidazole is linked via a methylene bridge to the phenyl ring. Impact: Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the target compound) due to the absence of -CF₃.
Substituent Variations on the Phenyl Ring
- Analog 3: [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol Structure: Features a nitro (-NO₂) group at the 5-position and methyl groups at the 1- and 2-positions of the imidazole. Impact: The electron-withdrawing nitro group increases acidity of the hydroxymethyl proton (pKa ~9.5 vs. ~12 for the target compound), altering solubility and reactivity .
- Analog 4: (2,4-Diphenyl-1-propyl-1H-imidazol-5-yl)methanol Structure: Contains two phenyl groups at the 2- and 4-positions and a propyl chain at the 1-position. Impact: Increased steric hindrance reduces solubility in aqueous media (water solubility <0.1 mg/mL vs. ~5 mg/mL for the target compound) .
Key Data Table
Stability and Reactivity
- Target Compound : The -CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, the hydroxymethyl group is susceptible to esterification or oxidation under acidic conditions .
- Analog 3 : The nitro group introduces photolytic instability, leading to degradation under UV light .
Biological Activity
[4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol, also known by its CAS number 466664-93-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly its pharmacological properties, synthesis methods, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C11H9F3N2O
- Molecular Weight : 246.19 g/mol
- Boiling Point : Not specified
- Density : Not specified
Synthesis
The synthesis of this compound typically involves reactions under specific conditions. A common method includes heating a mixture of 4-(trifluoromethyl)benzamidine hydrochloride and 1,3-dihydroxyacetone in ammonia solution, followed by extraction with ethyl acetate and purification through column chromatography. The yield reported for this reaction was around 44% .
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study tested various imidazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds showing notable activity at concentrations as low as 1 mM .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. aureus | 6 µM |
| Compound 2 | E. coli | 100 µM |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related imidazole compounds on cancer cell lines. For instance, derivatives similar to this compound were tested against various cell lines, revealing IC50 values that suggest potential efficacy in cancer treatment . The presence of electron-withdrawing groups, such as trifluoromethyl, was found to enhance the cytotoxic activity.
Study on Anticancer Activity
A recent study investigated the anticancer potential of imidazole derivatives in comparison to standard chemotherapeutic agents like cisplatin. The results indicated that certain derivatives displayed comparable or superior activity against specific cancer cell lines, suggesting that modifications in the imidazole structure can significantly impact biological activity .
The mechanism by which imidazole compounds exert their biological effects often involves interaction with key cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, some studies have shown that these compounds can inhibit histone deacetylases (HDACs), which play a critical role in cancer progression .
Q & A
Q. What are the recommended synthetic routes for [4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach is:
- Step 1: Formation of the imidazole core via cyclization of a trifluoromethyl-substituted precursor with phenylglyoxal derivatives under acidic conditions (e.g., acetic acid, 80°C) .
- Step 2: Coupling the imidazole intermediate with a brominated phenylmethanol derivative via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O, 90°C) .
- Purification: Column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) yields the final product. Example Table:
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | AcOH, 80°C, 12 h | 65–75 | IR (C=N stretch: 1640 cm⁻¹) |
| 2 | Pd(PPh₃)₄, DMF/H₂O | 70–85 | ¹H/¹³C NMR, HPLC (≥98% purity) |
Key Considerations: Optimize trifluoromethyl group stability by avoiding strong bases or prolonged heating .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of the imidazole ring (e.g., δ 7.8–8.2 ppm for aromatic protons) and methanol group (δ 4.6–5.0 ppm, broad) .
- IR: Identify O–H stretch (3200–3500 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for structural confirmation be resolved?
Methodological Answer:
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .
- Alternative Techniques: Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation or 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Case Study: In imidazole derivatives, trifluoromethyl groups may cause unexpected splitting in ¹H NMR; dynamic NMR at variable temperatures can clarify conformational exchange .
Q. What strategies enhance bioavailability for pharmacological studies?
Methodological Answer:
- Prodrug Design: Esterify the methanol group (e.g., acetate prodrugs) to improve membrane permeability .
- Formulation: Use liposomal encapsulation (e.g., DPPC/cholesterol) or cyclodextrin complexes to increase aqueous solubility .
- In Silico Screening: Predict ADMET properties using tools like SwissADME to prioritize derivatives with favorable LogP (2–3) and low CYP inhibition .
Q. How is the crystal structure analyzed using X-ray diffraction?
Methodological Answer:
- Data Collection: Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 185 K .
- Structure Solution: Apply SHELXD for phase problem resolution and SHELXL for refinement (Rint <0.05, wR2 <0.12) .
- Hydrogen Bonding: Identify O–H⋯N interactions (e.g., 2.8–3.0 Å) and π-π stacking (centroid distance ~3.5 Å) to explain stability .
Data Contradiction Analysis
Q. How to address variability in reaction yields during scale-up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
